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Compound of Interest

Compound Name: Alisertib Sodium

Cat. No.: B605311 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational Aurora A kinase inhibitor,

Alisertib Sodium, against standard-of-care chemotherapies in peripheral T-cell lymphoma

(PTCL), recurrent ovarian cancer, and advanced urothelial carcinoma. The information is

supported by data from clinical trials to facilitate an evidence-based evaluation of Alisertib's

performance.

Mechanism of Action: Alisertib Sodium
Alisertib is a selective and orally available small-molecule inhibitor of Aurora A kinase.[1] This

enzyme is a critical regulator of mitosis, the process of cell division. By inhibiting Aurora A

kinase, Alisertib disrupts the formation of the mitotic spindle, leading to improper chromosome

segregation and ultimately inducing cell cycle arrest and apoptosis (programmed cell death) in

rapidly dividing cancer cells.[1][2]
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Peripheral T-Cell Lymphoma (PTCL)
Standard-of-Care Chemotherapy
The initial treatment for most PTCL subtypes is typically a combination chemotherapy regimen,

with CHOP (cyclophosphamide, doxorubicin, vincristine, and prednisone) being a widely used

first-line therapy.[3][4] For relapsed or refractory PTCL, single-agent chemotherapies such as

pralatrexate, gemcitabine, and romidepsin are common choices.[5][6][7]

Head-to-Head Clinical Trial: The LUMIERE Study
The LUMIERE trial was a randomized, open-label, phase III study that directly compared the

efficacy of Alisertib with an investigator's choice of standard single-agent chemotherapy in

patients with relapsed or refractory PTCL.[5][6][7]

Patient Population: Adult patients with relapsed or refractory PTCL who had received one or

more prior therapies.[5][6]

Intervention Arm: Alisertib administered orally at a dose of 50 mg twice daily on days 1-7 of a

21-day cycle.[5][6]
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Comparator Arm (Investigator's Choice):[5][6]

Pralatrexate: 30 mg/m² intravenously once weekly for 6 weeks in a 7-week cycle.

Gemcitabine: 1,000 mg/m² intravenously on days 1, 8, and 15 of a 28-day cycle.

Romidepsin: 14 mg/m² intravenously on days 1, 8, and 15 of a 28-day cycle.

Primary Endpoints: Overall Response Rate (ORR) and Progression-Free Survival (PFS).[5]

[6]

LUMIERE Trial Workflow

Relapsed/Refractory PTCL Patients Randomization (1:1) Alisertib
50 mg BID, Days 1-7 (21-day cycle)

Investigator's Choice:
Pralatrexate, Gemcitabine, or Romidepsin

Primary Endpoints:
- Overall Response Rate (ORR)

- Progression-Free Survival (PFS)

Click to download full resolution via product page

Efficacy Endpoint Alisertib (n=138)
Investigator's Choice
(n=133)

Overall Response Rate (ORR) 33% 45%

Complete Response (CR) 18% 27%

Median Progression-Free

Survival (PFS)
115 days 104 days

2-Year Overall Survival 35% 35%

Data sourced from the LUMIERE trial.[5][6][8]
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Grade ≥3 Adverse Events Alisertib Investigator's Choice

Neutropenia 47% 31%

Anemia 53% 34%

Thrombocytopenia 29% 27%

Data sourced from the LUMIERE trial.[5][6][8]

In the LUMIERE study, Alisertib did not demonstrate statistical superiority over the

investigator's choice of standard single-agent chemotherapies in patients with relapsed or

refractory PTCL.[5][6] The overall response rate was lower for Alisertib, although the median

progression-free survival was slightly longer.[6] The rates of grade 3 or higher anemia and

neutropenia were more frequent in the Alisertib arm.[5][6]

Recurrent Ovarian Cancer
Standard-of-Care Chemotherapy
For patients with recurrent ovarian cancer, treatment decisions are often guided by the

platinum-free interval. In platinum-resistant disease, single-agent paclitaxel is a standard

treatment option.[1] For platinum-sensitive recurrence, a combination of carboplatin and

paclitaxel is often used.[9][10][11]

Head-to-Head Clinical Trial: Alisertib in Combination
with Paclitaxel
A randomized phase 1/2 clinical trial evaluated the efficacy and safety of Alisertib in

combination with weekly paclitaxel versus paclitaxel alone in patients with recurrent ovarian

cancer.[1][12]

Patient Population: Women with recurrent ovarian cancer.[1][12]

Intervention Arm: Alisertib (40 mg twice daily) plus paclitaxel (60 mg/m²).[1]

Comparator Arm: Paclitaxel alone (80 mg/m²).[1]
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Primary Endpoint: Progression-Free Survival (PFS).[12]

Recurrent Ovarian Cancer Trial Workflow

Recurrent Ovarian Cancer Patients Randomization Alisertib + Paclitaxel Paclitaxel Alone Primary Endpoint:
Progression-Free Survival (PFS)

Click to download full resolution via product page

Efficacy Endpoint Alisertib + Paclitaxel Paclitaxel Alone

Median Progression-Free

Survival (PFS)
6.7 months 4.7 months

Objective Response Rate

(ORR)
60% 52%

Median Duration of Response 6.6 months 5.6 months

Data from a randomized phase 1/2 trial.[1][12][13]

Grade ≥3 Adverse Events Alisertib + Paclitaxel Paclitaxel Alone

Any Drug-Related Event 86% 20%

Neutropenia 77% 10%

Stomatitis 25% 0%

Anemia 14% 3%

Data from a randomized phase 1/2 trial.[1][12]

The combination of Alisertib and paclitaxel showed a trend towards improved progression-free

survival and a higher objective response rate compared to paclitaxel alone, although these

results did not reach statistical significance.[1] However, the combination was associated with a

higher incidence of serious or life-threatening adverse events.[1]
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In a separate single-arm phase II study of single-agent Alisertib in platinum-resistant or -

refractory ovarian cancer, the objective response rate was 10%, with 52% of patients achieving

stable disease.[2][14]

Advanced Urothelial Carcinoma
Standard-of-Care Chemotherapy
The standard first-line treatment for advanced urothelial carcinoma is platinum-based

chemotherapy, typically gemcitabine plus cisplatin (GC) or methotrexate, vinblastine,

doxorubicin, and cisplatin (MVAC).[15][16][17][18] For patients who have progressed on

platinum-based therapy, treatment options are more limited.

Alisertib in Advanced Urothelial Carcinoma: A Phase 2
Study
A single-arm, phase 2 trial investigated the efficacy and safety of single-agent Alisertib in

patients with advanced urothelial cancer who had failed at least one platinum-based regimen.

[19][20]

Patient Population: Patients with advanced urothelial cancer who had failed at least one

platinum-based chemotherapy regimen.[19][20]

Intervention: Alisertib 50 mg orally twice daily for 7 days, followed by a 14-day rest period in

21-day cycles.[19][20]

Primary Endpoint: Objective Response Rate (ORR).[19][20]

Advanced Urothelial Carcinoma Trial Workflow

Advanced Urothelial Cancer Patients
(Post-Platinum Therapy)

Alisertib
50 mg BID, Days 1-7 (21-day cycle)

Primary Endpoint:
Objective Response Rate (ORR)

Click to download full resolution via product page
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Efficacy Endpoint Alisertib (n=22)

Objective Response Rate (ORR) 9.1% (2 partial responses)

Stable Disease (SD) 31.8% (7 patients)

6-month Progression-Free Survival (PFS) 13.6%

Median Overall Survival (OS) Not Reached (6-month OS: 59.1%)

Data from a single-arm phase 2 trial.[19]

Grade 3-4 Adverse Events Alisertib

Mucositis 40.9%

Fatigue 36.4%

Neutropenia 18.2%

Febrile Neutropenia 13.6%

Data from a single-arm phase 2 trial.[19]

The study did not meet its primary endpoint for objective response rate.[19] However, it was

noted that sustained disease control was achieved in a subset of patients.[19] The treatment

was associated with significant grade 3-4 adverse events, including two treatment-related

deaths.[19][20]

Summary and Conclusion
This guide provides a comparative overview of Alisertib Sodium's performance against

standard-of-care chemotherapies based on available clinical trial data.

In relapsed or refractory PTCL, Alisertib did not demonstrate superiority over standard

single-agent chemotherapies in the phase III LUMIERE trial.[5][6]

In recurrent ovarian cancer, the combination of Alisertib with paclitaxel showed a trend

towards improved efficacy compared to paclitaxel alone, but with increased toxicity.[1][12] As
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a single agent in platinum-resistant disease, Alisertib demonstrated modest activity.[2][14]

In advanced urothelial carcinoma, single-agent Alisertib did not meet its primary efficacy

endpoint in a phase 2 study and was associated with considerable toxicity.[19]

Further research is necessary to identify patient populations that may derive the most benefit

from Alisertib and to optimize its use in combination with other therapeutic agents. The data

presented here should be considered in the context of the specific clinical trial designs and

patient populations studied.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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